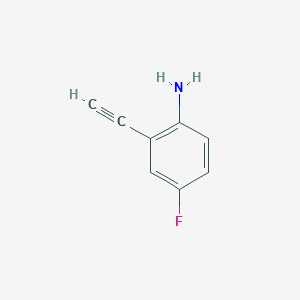

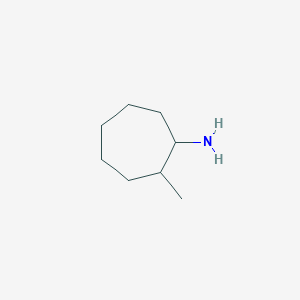

![molecular formula C12H12N2O B2578797 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine CAS No. 2198306-35-1](/img/structure/B2578797.png)

3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine derivatives, such as 2-Methoxypyridine, are commonly used in the synthesis of various pharmaceuticals . They are typically clear, colorless to slightly yellow liquids .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using techniques like X-ray crystallography . The specific structure would depend on the exact derivative and its substituents .Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura coupling reactions . The specific reactions would depend on the exact derivative and its substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary depending on their exact structure. For example, 2-Methoxypyridine is a clear, colorless to slightly yellow liquid . It has a boiling point of 280.3±35.0 °C and a density of 1.103±0.06 g/cm3 .Applications De Recherche Scientifique

Photoreactions in Various Atmospheres

Research by Sugiyama et al. (1984) demonstrated that the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions leads to distinct photoreactions. Under oxygen, methoxylation occurs at the 3-position of the pyridine ring, while under nitrogen, both methoxylation and hydroxymethylation occur at the 2-position. This showcases the compound's varying reactivity based on the atmospheric conditions (Sugiyama, Kusano, Yagi, Itō, & Sugimori, 1984).

Applications in Solar Cell Technology

Wei et al. (2015) explored the use of pyridine-based co-adsorbents, including derivatives of 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine, in dye-sensitized solar cells (DSSCs). They found that these co-adsorbents could enhance solar cell performance by improving absorption in the low wavelength region, suppressing charge recombination, and prolonging electron lifetime (Wei, Yang, Fan, Wang, Dong, Zhou, & Luan, 2015).

Chemical Synthesis and Structural Analysis

Ruano, Fajardo, and Martín (2005) reported the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from pyridine derivatives. These compounds serve as scaffolds for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles, highlighting the versatility of pyridine derivatives in chemical synthesis (Ruano, Fajardo, & Martín, 2005).

Development of Fluorescent Sensors

Hagimori et al. (2011) developed a small molecular weight fluorescent probe based on the pyridine-pyridone scaffold, which included 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine. This probe demonstrated a chelation-enhanced fluorescence effect in the presence of Zn2+, showcasing its potential as a sensor for detecting specific ions (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).

Catalytic Applications

Nyamato, Ojwach, and Akerman (2015) synthesized (imino)pyridine palladium(II) complexes using derivatives of 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine. These complexes showed potential as selective catalysts in ethylene dimerization, indicating the compound's relevance in catalytic processes (Nyamato, Ojwach, & Akerman, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-2-(pyridin-4-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHOCIIFQZFBNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2578716.png)

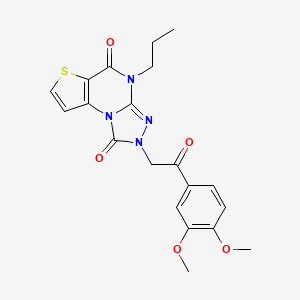

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578720.png)

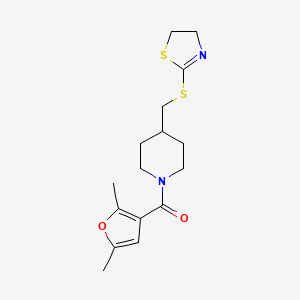

![(E)-1-(2,6-dimethylmorpholino)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2578721.png)

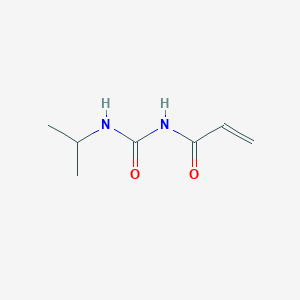

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2578723.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2578724.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2578725.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578727.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2578737.png)